3-chloro-4-cyano-N,N-diethylbenzenesulfonamide
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Overview
Description
3-chloro-4-cyano-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C11H13ClN2O2S and a molecular weight of 272.75 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and biological research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-cyano-N,N-diethylbenzenesulfonamide typically involves the reaction of 3-chloro-4-cyanobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-cyano-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides.
Reduction: Amino derivatives.
Oxidation: Sulfonic acids.
Scientific Research Applications
3-chloro-4-cyano-N,N-diethylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-cyano-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyano and chloro groups can participate in various non-covalent interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-cyano-N,N-diethylbenzenesulfonamide: Lacks the chloro group but has similar chemical properties.
3-chloro-4-cyanobenzo[b][1,6]naphthyridine: Contains a naphthyridine ring instead of a benzene ring, leading to different reactivity and applications.
Uniqueness
3-chloro-4-cyano-N,N-diethylbenzenesulfonamide is unique due to the presence of both chloro and cyano groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13ClN2O2S |
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Molecular Weight |
272.75 g/mol |
IUPAC Name |
3-chloro-4-cyano-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C11H13ClN2O2S/c1-3-14(4-2)17(15,16)10-6-5-9(8-13)11(12)7-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
QURUDENAFHXNRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
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